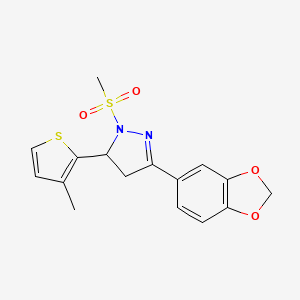

(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

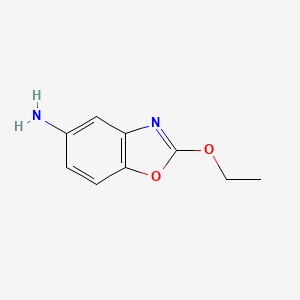

“(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is used for proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources. The molecular formula is C9H12N2O2 and the molecular weight is 180.21 .Aplicaciones Científicas De Investigación

Polymer Modification and Medical Applications

One study focused on the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives similar to the compound of interest. These modifications aimed to enhance the hydrogels' swelling properties and thermal stability, with potential applications in the medical field due to their promising antibacterial and antifungal activities (Aly, El-Mohdy, 2015).

Chemical Synthesis and Ring System Creation

Another study explored the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, through reactions involving similar pyrazole compounds. This research adds to the understanding of pyrazole chemistry and its potential for creating novel chemical structures with diverse applications (Elnagdi, Sallam, Ilias, 1975).

Novel Polyfunctional Pyrazolyl Substituted Pyridines

Research into the conjugate and direct additions of methylene-active compounds to cyano carbon atoms led to the creation of novel polyfunctional pyrazolyl-substituted monocyclic pyridines. These compounds, synthesized from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, showcase the versatility of pyrazole derivatives in organic synthesis (Latif, Rady, Döupp, 2003).

Synthesis of Pyrazol-4-ylalkanones and Carbonitriles

A study on the synthesis of 1-(5-aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles from acrylonitriles and hydrazines revealed insights into the product ratios based on solvent and substituent variations. This research provides a convenient route to novel pyrazole-4-carbonitriles and alkanones, highlighting the compound's role in the development of potentially biologically active molecules (McFadden, Huppatz, 1991).

Enhanced Oil Recovery

A novel acrylamide-based copolymer, synthesized using a combination of imidazoline derivative and/or sulfonate, demonstrated excellent properties for enhanced oil recovery. The polymer showed significant thickening property, shear stability, and salt tolerance, underscoring the potential of pyrazole derivatives in industrial applications (Gou et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base to form the corresponding pyrazole carboxylic acid. The resulting acid is then decarboxylated to form the desired product, (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid.", "Starting Materials": [ "1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde", "malonic acid", "base" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and malonic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the pyrazole carboxylic acid as a solid precipitate.", "Step 4: Decarboxylate the pyrazole carboxylic acid by heating it in the presence of a suitable decarboxylation agent such as copper powder or copper(I) oxide.", "Step 5: Purify the resulting (2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid by recrystallization or column chromatography." ] } | |

Número CAS |

512809-25-5 |

Fórmula molecular |

C9H12N2O2 |

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

Clave InChI |

YUDAQQKQCULJEW-UHFFFAOYSA-N |

SMILES |

CCN1C(=C(C=N1)C=CC(=O)O)C |

SMILES canónico |

CCN1C(=C(C=N1)C=CC(=O)O)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2740949.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)

![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)

![N-(2-methoxy-5-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2740970.png)